![molecular formula C18H15F3N2O2 B2487513 N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 941888-91-1](/img/structure/B2487513.png)
N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide
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Description
N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide, also known as TFB or TFB-TBOA, is a potent inhibitor of glutamate transporters. Glutamate transporters play a crucial role in regulating the concentration of glutamate in the synaptic cleft, and their dysfunction has been implicated in various neurological disorders. TFB has been extensively studied for its potential therapeutic applications in these disorders.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design compounds for treating human diseases. Key aspects include:
- Pseudorotation : The non-planarity of the ring (referred to as “pseudorotation”) enhances three-dimensional coverage .
Structure–Activity Relationship (SAR)
Understanding the influence of steric factors on biological activity is crucial. Considerations include:
- 4’-Phenyl Substituents : Activity order differs for 4’-phenyl substituents (e.g., 4’-PhH, 4’-PhCl, 4’-PhNO₂) .
Stereogenicity and Binding Mode
The stereoisomers and spatial orientation of substituents impact drug candidate profiles. Enantioselective proteins interact differently with various stereoisomers .
properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)15-5-2-1-4-14(15)17(25)22-12-7-9-13(10-8-12)23-11-3-6-16(23)24/h1-2,4-5,7-10H,3,6,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPLJBYFSLSXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide |
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